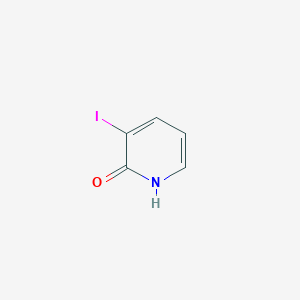

3-Iodopyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMFHJFNJPXYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545576 | |

| Record name | 3-Iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111079-46-0 | |

| Record name | 3-Iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodopyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Iodopyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopyridin-2(1H)-one is a halogenated pyridinone derivative that holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a pyridinone core with an iodine atom at the 3-position, provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. The presence of the iodine atom allows for a variety of cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characterization, and reactivity, to support its use in research and drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 111079-46-0 | [1][2] |

| Molecular Formula | C₅H₄INO | [1][2] |

| Molecular Weight | 221.00 g/mol | [1][2] |

| IUPAC Name | 3-iodo-1H-pyridin-2-one | [3] |

| Synonyms | 3-Iodo-2-pyridone | [4] |

| Appearance | Solid | [3] |

| Purity | ≥95% (commercially available) | [3] |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [2] |

Synthesis

A reliable method for the synthesis of this compound is the direct iodination of 2-hydroxypyridine. A one-pot, high-yielding procedure has been described which proceeds under mild conditions and often does not require chromatographic purification[5][6].

Experimental Protocol: One-Pot Iodination of 2-Hydroxypyridine[5]

This protocol is adapted from the general procedure for the iodination of hydroxypyridines.

Materials:

-

2-Hydroxypyridine

-

Sodium Iodide (NaI)

-

Sodium Hypochlorite (NaOCl, bleach)

-

Hydrochloric Acid (HCl)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Sodium Bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 2-hydroxypyridine in a suitable solvent (e.g., water or a biphasic mixture), add sodium iodide.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of sodium hypochlorite. The pH of the reaction mixture should be monitored and adjusted as necessary with hydrochloric acid to maintain acidic conditions.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Spectral Properties

Table 2: Expected Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the three protons on the pyridinone ring. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom and the carbonyl group, as well as the tautomeric equilibrium between the -one and -ol forms. |

| ¹³C NMR | Five distinct signals for the carbon atoms of the pyridinone ring. The carbon bearing the iodine atom (C3) will show a characteristic low-field shift. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the pyridinone ring (typically around 1650-1690 cm⁻¹). An N-H stretching band may also be observed. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (220.9958 m/z). The isotopic pattern of iodine would be observable. |

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the presence of the carbon-iodine bond and the pyridinone ring system. The C-I bond is particularly susceptible to participation in various metal-catalyzed cross-coupling reactions, making this compound a valuable synthetic intermediate.

Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C3 position of the pyridinone ring and a variety of organoboron compounds (e.g., boronic acids and esters). This reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents at this position, enabling the synthesis of diverse libraries of compounds for biological screening[6][7][8].

The following diagram illustrates the general mechanism of a Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions

In addition to the Suzuki-Miyaura reaction, the C-I bond of this compound can participate in other palladium-catalyzed cross-coupling reactions, such as Stille, Heck, and Sonogashira couplings, further expanding its synthetic utility.

Nucleophilic Aromatic Substitution

The pyridinone ring is an electron-deficient system, which can make it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups[9][10]. While the reactivity of the C-I bond in cross-coupling is dominant, under certain conditions, nucleophilic displacement of the iodide may be possible.

Applications in Drug Discovery

Pyridinone-based structures are present in a number of biologically active compounds and approved drugs[11]. The this compound scaffold is of particular interest as it allows for the introduction of diverse substituents at the 3-position, which can be crucial for modulating biological activity and pharmacokinetic properties. For instance, derivatives of this compound have been investigated as potential therapeutic agents, including for the treatment of HIV[12]. The ability to readily functionalize this core structure through reactions like the Suzuki-Miyaura coupling makes it an attractive starting point for fragment-based drug discovery and lead optimization campaigns.

Safety Information

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a versatile and valuable building block in organic and medicinal chemistry. Its synthesis via direct iodination of 2-hydroxypyridine is efficient, and its reactivity in cross-coupling reactions provides a straightforward route to a wide array of substituted pyridinone derivatives. The information compiled in this guide serves as a technical resource for researchers to facilitate the use of this compound in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. Further exploration of its reactivity and biological activity is warranted to fully exploit the potential of this promising chemical entity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Iodopyridine | High-Purity Reagent for Research [benchchem.com]

- 5. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. gacariyalur.ac.in [gacariyalur.ac.in]

- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. earchive.tpu.ru [earchive.tpu.ru]

3-Iodopyridin-2(1H)-one synthesis protocols

An In-depth Technical Guide to the Synthesis of 3-Iodopyridin-2(1H)-one

This guide provides a comprehensive overview of the primary synthetic routes to this compound, a valuable intermediate in the development of pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Core Synthesis Strategies

The synthesis of this compound can be broadly approached through two main strategies:

-

Direct Iodination of Pyridin-2(1H)-one: This is the most straightforward approach, involving the direct introduction of an iodine atom onto the pyridine ring of the readily available starting material, pyridin-2(1H)-one (also known as 2-hydroxypyridine).

-

Synthesis from Pre-functionalized Pyridines: This strategy involves utilizing a pyridine ring that already contains a functional group that can be converted into an iodo group, such as an amino group, which can undergo a Sandmeyer-type reaction.

Method 1: Direct C-H Iodination

A radical-based direct C-H iodination has been shown to be effective for the iodination of pyridones, offering a scalable and operationally simple method.[1][2][3] This approach can lead to iodination at both the C3 and C5 positions.[1][2]

Experimental Protocol: Radical-Based Iodination

This protocol is adapted from the general procedure for the iodination of pyridones.[2]

Reagents and Materials:

-

Pyridin-2(1H)-one

-

Potassium persulfate (K₂S₂O₈)

-

Sodium iodide (NaI)

-

Manganese(II) sulfate (MnSO₄) (optional, as other catalysts were explored)[2]

-

Dichloroethane (DCE)

Procedure:

-

To a reaction vessel, add pyridin-2(1H)-one, potassium persulfate, and sodium iodide in dichloroethane.

-

The reaction mixture is heated. While specific temperatures for pyridin-2(1H)-one are not detailed, similar reactions were conducted at 130°C.[2]

-

The reaction is monitored for completion (e.g., by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by extraction with an organic solvent.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography to isolate this compound.

Quantitative Data: Direct C-H Iodination

| Substrate | Reagents | Solvent | Yield (%) | Reference |

| Pyridones | K₂S₂O₈, NaI | DCE | Varies | [2] |

Note: Specific yield for this compound was not explicitly stated in the provided abstracts, but the method is presented as general for pyridones.

Experimental Workflow: Direct C-H Iodination

Caption: Workflow for the direct C-H iodination of pyridin-2(1H)-one.

Method 2: One-Pot Iodination of Hydroxypyridines

A high-yielding, one-pot iodination of hydroxypyridines has been developed, which proceeds under mild conditions and often does not require chromatographic purification.[4][5][6] This method is particularly attractive for its efficiency and scalability.

Experimental Protocol: One-Pot Iodination

This is a general procedure based on the iodination of hydroxypyridines.[4]

Reagents and Materials:

-

2-Hydroxypyridine (Pyridin-2(1H)-one)

-

Activating agent (e.g., triflic anhydride or other sulfonyl chlorides)

-

Sodium iodide (NaI)

-

Solvent (e.g., toluene or 1,2-dichlorobenzene)

Procedure:

-

Dissolve 2-hydroxypyridine in the chosen solvent.

-

Add the activating agent to form an intermediate pyridinyl sulfonate.

-

Add sodium iodide to the reaction mixture.

-

The reaction is stirred at a specified temperature (conditions may vary from room temperature to reflux depending on the substrate and activating agent) until the reaction is complete.

-

The reaction mixture is cooled, and the product is isolated. This may involve precipitation and filtration, or an extractive workup.

-

The isolated product is washed and dried to afford the desired iodopyridine.

Quantitative Data: One-Pot Iodination

| Substrate | Activating Agent | Solvent | Yield (%) | Reference |

| Hydroxypyridines | Varies | Toluene or 1,2-Cl₂Ph | High | [4] |

Note: While the general method is reported as high-yielding, the specific yield for this compound would depend on the precise conditions and activating agent used.

Experimental Workflow: One-Pot Iodination

Caption: Workflow for the one-pot iodination of 2-hydroxypyridine.

Method 3: Synthesis from 2-Aminopyridine Derivatives

This method involves the synthesis of a substituted aminopyridine, which is then converted to the corresponding iodo-pyridone. An example of a similar transformation is the synthesis of 5-bromo-3-iodo-pyridin-2-ol from 2-amino-5-bromopyridine.[7] A plausible route to this compound would involve starting with 3-aminopyridin-2(1H)-one.

Experimental Protocol: Diazotization and Iodination

This protocol is a hypothetical adaptation for this compound based on similar reported procedures.

Reagents and Materials:

-

3-Aminopyridin-2(1H)-one

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

Procedure:

Step 1: Diazotization

-

3-Aminopyridin-2(1H)-one is dissolved in concentrated sulfuric acid under cooling (e.g., in an ice bath).

-

A solution of sodium nitrite in water is added dropwise while maintaining a low temperature to form the diazonium salt.

Step 2: Iodination 3. A solution of potassium iodide in water is added to the diazonium salt solution. 4. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. 5. The reaction mixture is then poured onto ice and neutralized with a base (e.g., NaOH) to an appropriate pH. 6. The resulting precipitate (the crude product) is collected by filtration. 7. The crude product is washed with water and dried. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data: Diazotization and Iodination

| Starting Material | Intermediate | Reagents | Yield (%) | Reference |

| 2-Amino-5-bromo-3-iodopyridine | Diazonium salt | H₂SO₄, NaNO₂ | >99 | [7] |

Note: The yield is for the conversion of 2-amino-5-bromo-3-iodopyridine to 5-bromo-3-iodo-pyridin-2-ol, indicating the diazotization and hydroxylation step is very efficient. The subsequent iodination step's yield would be reaction-dependent.

Logical Relationship: Synthesis from 3-Aminopyridin-2(1H)-one

Caption: Logical pathway for the synthesis via diazotization.

Summary and Comparison of Methods

| Method | Starting Material | Key Features | Advantages | Potential Challenges |

| Direct C-H Iodination | Pyridin-2(1H)-one | Radical-based C-H activation | Atom-economical, avoids pre-functionalization | Potential for regioisomeric mixtures (C3 vs. C5 iodination), may require optimization for selectivity. |

| One-Pot Iodination | 2-Hydroxypyridine | In situ activation and displacement | High yields, mild conditions, often no need for chromatography | Requires an activating agent, which adds to the cost and reagent load. |

| Diazotization/Iodination | 3-Aminopyridin-2(1H)-one | Classic Sandmeyer-type reaction | Well-established chemistry, often good yields | Requires the synthesis of the amino precursor, handling of potentially unstable diazonium salts. |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the importance of regioselectivity. Direct iodination methods offer an efficient and atom-economical approach, while the synthesis from amino-pyridones provides a more classical and potentially highly selective route. For large-scale synthesis, the one-pot iodination of 2-hydroxypyridine appears to be a particularly promising strategy due to its reported high yields and operational simplicity. Further process development and optimization would be necessary to translate these laboratory-scale protocols into robust manufacturing processes.

References

- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. One-pot iodination of hydroxypyridines. | Semantic Scholar [semanticscholar.org]

- 7. guidechem.com [guidechem.com]

An In-depth Technical Guide to 3-Iodopyridin-2(1H)-one

CAS Number: 111079-46-0

This technical guide provides a comprehensive overview of 3-Iodopyridin-2(1H)-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, plausible synthetic routes, and significant biological activities associated with its core scaffold, the pyridin-2(1H)-one moiety.

Physicochemical Properties

This compound is a halogenated derivative of 2-pyridone. While extensive experimental data for this specific compound is limited in publicly available literature, its fundamental properties can be summarized.

| Property | Value | Source |

| CAS Number | 111079-46-0 | |

| IUPAC Name | 3-iodo-1H-pyridin-2-one | |

| Molecular Formula | C₅H₄INO | |

| Molecular Weight | 220.997 g/mol | |

| Canonical SMILES | C1=CC(=C(C=N1)I)O | |

| InChI Key | YEMFHJFNJPXYOE-UHFFFAOYSA-N | |

| Physical State | Solid (predicted) |

Synthesis and Experimental Protocols

A direct, peer-reviewed synthesis protocol for this compound is not extensively documented. However, based on established methods for the iodination of pyridones and related heterocycles, a plausible synthetic route can be proposed. A radical-based direct C-H iodination of pyridones has been shown to be an effective method for introducing iodine at the C3 and C5 positions.

Proposed Synthesis: Direct C-H Iodination of 2-Pyridone

This method involves the in situ generation of an iodo radical, which then reacts with the pyridone ring.

Materials:

-

2-Pyridone (1 equivalent)

-

Potassium persulfate (K₂S₂O₈) (2 equivalents)

-

Sodium iodide (NaI) (2 equivalents)

-

Dichloroethane (DCE) as solvent

Procedure:

-

To a solution of 2-pyridone in dichloroethane, add sodium iodide and potassium persulfate.

-

Heat the reaction mixture at 130 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by washing the organic layer with a saturated solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound. The regioselectivity may yield a mixture of 3-iodo and 5-iodo isomers, requiring careful separation.

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

The pyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives have shown a broad spectrum of activities, including anticancer and antiviral properties.

Anticancer Activity

Pyridin-2(1H)-one derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

Mechanism of Action: Kinase Inhibition The pyridin-2(1H)-one core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. Kinases targeted by this scaffold include Aurora kinases, Monopolar Spindle 1 (MPS1), and Tropomyosin receptor kinase (TRK).

Representative Data for Pyridin-2(1H)-one Analogs

| Compound | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |

| Compound 11 | CHK1 | 0.55 | MV-4-11 (Leukemia) | |

| Compound 14q | TRKA | - | KM12 (Colon Cancer) | |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | 1,300 | - | |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora A | 7,600 | - | |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora B | 1,100 | - |

Anti-HIV Activity

Certain 3-substituted pyridin-2(1H)-one derivatives have been developed as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the viral genome. This binding induces a conformational change in the enzyme, inhibiting its function and thus preventing the conversion of viral RNA into DNA.

Representative Data for Pyridin-2(1H)-one Analogs

| Compound | HIV-1 Strain | IC₅₀ (nM) | Assay Type | Reference |

| L-697,639 | Wild Type | 19 | Enzyme Assay | |

| L-697,661 | Wild Type | - | Cell Culture (95% inhibition at 25-50 nM) | |

| F2 (imidazo[1,2-a]pyridine scaffold) | Wild Type | 2,554 | Enzyme Assay |

Experimental Protocols for Biological Assays

Kinase Inhibition Assay (Mobility Shift Assay)

This protocol is a general method for determining the inhibitory activity of a compound against a specific kinase.

Materials:

-

Kinase of interest (e.g., MPS1, Aurora A)

-

Fluorescently labeled peptide substrate

-

ATP

-

Test compound (e.g., this compound)

-

Assay buffer

-

Microplate reader capable of detecting fluorescence

Procedure:

-

Prepare a reaction mixture containing the kinase, fluorescently labeled peptide substrate, and assay buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a termination buffer.

-

Analyze the reaction products using a microplate reader. The assay measures the conversion of the peptide substrate to its phosphorylated form, which results in a change in its mobility in a microfluidic device.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

HIV-1 Reverse Transcriptase Assay (Colorimetric)

This protocol outlines a method for evaluating the inhibitory effect of compounds on HIV-1 reverse transcriptase activity.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Template-primer (e.g., poly(A)·oligo(dT))

-

Deoxynucleotide triphosphate (dNTP) mix, including digoxigenin- and biotin-labeled dUTP

-

Test compound

-

Lysis buffer

-

Anti-digoxigenin-peroxidase antibody

-

Peroxidase substrate (e.g., ABTS)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the template-primer, dNTP mix, and reaction buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the HIV-1 reverse transcriptase.

-

Incubate the mixture to allow for DNA synthesis.

-

Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA.

-

Add an anti-digoxigenin-peroxidase antibody, which binds to the digoxigenin-labeled dUTP incorporated into the DNA.

-

Add the peroxidase substrate and measure the absorbance using a microplate reader. The color intensity is proportional to the RT activity.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways

The biological effects of pyridin-2(1H)-one derivatives are often mediated through the inhibition of key signaling pathways. As potent kinase inhibitors, these compounds can block cascades that are essential for cell growth, proliferation, and survival.

Caption: Inhibition of a generic kinase signaling cascade by a pyridin-2(1H)-one derivative.

Spectroscopic and Structural Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the protons on the pyridinone ring would be expected. The iodine atom would likely cause a downfield shift of the adjacent proton.

-

¹³C NMR: Signals for the five carbon atoms of the pyridinone ring would be present. The carbon atom bonded to the iodine would show a characteristic chemical shift.

-

IR Spectroscopy: Characteristic peaks for the N-H stretch, C=O stretch (amide), and C-I stretch would be anticipated.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, along with a characteristic isotopic pattern for the presence of iodine.

Conclusion

This compound is a compound of significant interest due to the established and diverse biological activities of its core pyridin-2(1H)-one scaffold. While specific experimental data for this particular molecule is sparse, its potential as a kinase inhibitor for anticancer applications or as a reverse transcriptase inhibitor for antiviral therapies is noteworthy. The synthetic methodologies and biological assay protocols described herein provide a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its derivatives. Further research is warranted to fully characterize this compound and explore its specific biological activities.

The Pivotal Role of 3-Iodopyridin-2(1H)-one in Modern Drug Discovery: A Technical Guide

For Immediate Release

A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Therapeutic Potential of 3-Iodopyridin-2(1H)-one.

Introduction

This compound is a halogenated pyridinone derivative that has garnered significant attention in the field of medicinal chemistry. Its unique structural features make it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the molecular properties, synthesis, and potential therapeutic applications of this compound, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.

Core Molecular Data

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in synthetic and medicinal chemistry. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄INO | [1][2] |

| Molecular Weight | 220.997 g/mol | [1] |

| CAS Number | 111079-46-0 | [1][2] |

| IUPAC Name | 3-iodo-1H-pyridin-2-one | [1] |

| Canonical SMILES | C1=CNC(=O)C(=C1)I | [2] |

| Physical State | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Synthetic Protocols

The synthesis of this compound can be approached through several routes, often involving the iodination of a pyridinone precursor or the transformation of a pre-functionalized pyridine ring. Below is a detailed experimental protocol for a plausible synthetic route based on established chemical transformations of related compounds.

Proposed Synthesis of this compound from 3-Aminopyridin-2(1H)-one

This proposed synthesis involves the diazotization of 3-aminopyridin-2(1H)-one followed by a Sandmeyer-type reaction with an iodide salt.

Step 1: Diazotization of 3-Aminopyridin-2(1H)-one

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-aminopyridin-2(1H)-one in an aqueous solution of a non-nucleophilic acid (e.g., fluoroboric acid or sulfuric acid) at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination via Sandmeyer-type Reaction

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The crude product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are then combined, washed with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Proposed synthetic workflow for this compound.

Role in Drug Development: A Focus on Kinase Inhibition

The pyridin-2(1H)-one scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound are being actively investigated as potent and selective inhibitors of various kinases.

The iodine atom at the 3-position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki and Heck couplings. This allows for the systematic exploration of the chemical space around the pyridinone core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

PIM-1 Kinase Signaling Pathway: A Therapeutic Target

One of the key signaling pathways where pyridinone-based inhibitors have shown significant promise is the PIM-1 kinase pathway. PIM-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a critical role in cell survival, proliferation, and resistance to apoptosis. Inhibition of PIM-1 is therefore a promising strategy for cancer therapy.

Caption: The PIM-1 kinase signaling pathway and the inhibitory action of pyridinone derivatives.

Conclusion

This compound is a molecule of significant interest to the drug discovery and development community. Its well-defined molecular properties and versatile reactivity make it an ideal starting point for the synthesis of novel therapeutic agents. The demonstrated success of the pyridinone scaffold in targeting critical signaling pathways, such as the PIM-1 kinase pathway, underscores the potential of this compound as a key intermediate in the development of next-generation targeted therapies. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Navigating the Physicochemical Landscape of 3-Iodopyridin-2(1H)-one: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from the laboratory to potential therapeutic application. This technical guide provides a comprehensive overview of the available solubility data and relevant experimental protocols for 3-Iodopyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide also furnishes general methodologies and information on structurally related compounds to support research endeavors.

Solubility Profile: An Overview

Direct quantitative solubility data for this compound is not extensively reported in publicly accessible literature. However, information on the solubility of the closely related compound, 3-iodopyridine, provides valuable qualitative insights. 3-Iodopyridine is reported to be soluble in various organic solvents, including dimethylformamide (DMF), 1,4-dioxane, dichloromethane, ethanol, and acetone[1]. The pyridinone moiety in this compound introduces a hydrogen bond donor and acceptor, which may influence its solubility profile compared to 3-iodopyridine[2]. Generally, compounds with such functional groups exhibit some degree of solubility in both polar and non-polar organic solvents. The presence of the iodine atom may also contribute to its solubility characteristics.

Table 1: Qualitative Solubility of Structurally Related Pyridine Derivatives

| Compound | Solvent | Solubility |

| 3-Iodopyridine | Dimethylformamide, 1,4-Dioxane, Dichloromethane | Soluble[1] |

| 3-Iodopyridine | Ethanol, Acetone | Soluble[1] |

| 4-Iodopyridine | Water | Slightly soluble[3] |

| 2-Iodopyridine | Water | Slightly soluble[4] |

Note: This table provides a qualitative summary based on available data for related compounds and should be used as a preliminary guide. Experimental determination of the solubility of this compound in various solvents is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method[5][6]. This protocol provides a general framework that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Vials with screw caps

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation[6].

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Separation of Undissolved Solid:

-

After equilibration, cease agitation and allow the vials to stand to let the excess solid settle.

-

To separate the dissolved compound from the undissolved solid, either centrifuge the samples at a high speed or filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF). Filtration is often preferred to remove fine particulates.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the clear filtrate (the saturated solution) and the standard solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound like this compound.

Involvement in Signaling Pathways

While specific signaling pathways directly modulated by this compound are not well-documented, the broader class of pyridinone-containing molecules has been investigated for various biological activities. For instance, certain pyridinone derivatives have been identified as anti-HIV agents, suggesting interaction with viral enzymes like reverse transcriptase[2]. Others have been explored as inhibitors of influenza PA endonuclease[2]. The pyrido[2,3-d]pyrimidin-7-one scaffold, structurally related to pyridinones, is a known "hinge-binding" motif in numerous kinase inhibitors, targeting pathways involved in cell proliferation and inflammation such as those mediated by RIPK2 and NOD[7][8]. These findings suggest that this compound could potentially interact with various enzymatic targets and signaling cascades, warranting further investigation into its biological activity.

This guide serves as a foundational resource for researchers working with this compound. While direct data is sparse, the provided information on related compounds and standardized protocols offers a solid starting point for experimental design and hypothesis generation in the pursuit of novel therapeutic agents.

References

- 1. Buy 3-Iodopyridine | 1120-90-7 [smolecule.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempanda.com [chempanda.com]

- 4. 2-Iodopyridine | 5029-67-4 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Spectroscopic and Structural Elucidation of 3-Iodopyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Iodopyridin-2(1H)-one. Due to the limited availability of direct experimental data in publicly accessible literature, this guide leverages predictive models for NMR, IR, and MS data to offer a robust reference for researchers engaged in the synthesis, characterization, and application of this heterocyclic compound. The methodologies presented are based on established protocols for similar chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and provide expected values for key spectroscopic parameters.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4 | 7.5 - 7.7 | Doublet of doublets | J(H4,H5) = ~7-8 Hz, J(H4,H6) = ~2-3 Hz |

| H5 | 6.2 - 6.4 | Triplet | J(H5,H4) = ~7-8 Hz, J(H5,H6) = ~7-8 Hz |

| H6 | 7.8 - 8.0 | Doublet of doublets | J(H6,H5) = ~7-8 Hz, J(H6,H4) = ~2-3 Hz |

| NH | 12.0 - 13.0 | Broad Singlet | - |

Note: Predictions are based on standard NMR prediction algorithms and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 160 - 165 |

| C3 (C-I) | 85 - 95 |

| C4 | 140 - 145 |

| C5 | 105 - 110 |

| C6 | 145 - 150 |

Note: These chemical shifts are predicted and serve as a guideline for spectral interpretation.

Table 3: Predicted Infrared (IR) Spectroscopy Data of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3000 | Medium, Broad |

| C-H Stretch (Aromatic) | 3050 - 3000 | Medium |

| C=O Stretch (Amide) | 1680 - 1650 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1550 | Medium-Strong |

| C-N Stretch | 1300 - 1200 | Medium |

| C-I Stretch | 600 - 500 | Medium |

Note: Predicted IR frequencies are based on computational models. Experimental values may differ slightly.

Table 4: Predicted Mass Spectrometry (MS) Data of this compound

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ | 220.94 | High |

| [M-H]⁺ | 219.93 | Moderate |

| [M-CO]⁺ | 192.94 | Moderate |

| [M-I]⁺ | 93.04 | Low |

| [C₅H₄NO]⁺ | 94.03 | Moderate |

Note: Fragmentation patterns are predicted based on typical electron ionization (EI) mass spectrometry behavior.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, adapted from procedures for similar pyridin-2-one derivatives.

Synthesis of this compound

A common route to synthesize 3-halopyridin-2(1H)-ones involves the halogenation of the corresponding pyridin-2(1H)-one.

Materials:

-

2-Hydroxypyridine (pyridin-2(1H)-one)

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxypyridine in anhydrous acetonitrile under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans compared to ¹H NMR will be required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy [1]

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS) [2]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Acquisition (LC-MS): Introduce the sample into the mass spectrometer via a liquid chromatography system. For direct infusion, introduce the sample solution directly into the ion source.

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide on the Crystal Structure of Iodinated Pyridinones for Researchers, Scientists, and Drug Development Professionals

Note: As of the latest searches of publicly available crystallographic databases, a definitive crystal structure for 3-Iodopyridin-2(1H)-one has not been reported. This guide will therefore focus on the detailed crystal structure analysis of a closely related and structurally significant analogue, 3-Amino-5-bromo-2-iodopyridine . The methodologies and structural features discussed provide a crucial framework for understanding the crystallographic properties of this class of compounds.

Introduction

Pyridin-2(1H)-one and its derivatives are key heterocyclic scaffolds in medicinal chemistry, recognized for their diverse biological activities. The introduction of a halogen atom, such as iodine, into the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity and its ability to form halogen bonds. These modifications are critical in drug design for enhancing target affinity and pharmacokinetic profiles. Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is fundamental to elucidating structure-activity relationships (SAR) and advancing rational drug development.

This technical guide presents the crystallographic data and experimental protocols related to the synthesis and structure determination of 3-Amino-5-bromo-2-iodopyridine, a valuable case study for researchers working with halogenated pyridinones.

Crystallographic Data Presentation

The crystallographic data for 3-Amino-5-bromo-2-iodopyridine provides a foundational understanding of its solid-state conformation and intermolecular interactions. The key parameters from the single-crystal X-ray diffraction study are summarized below.[1]

| Parameter | Value |

| Chemical Formula | C₅H₄BrIN₂ |

| Formula Weight ( g/mol ) | 298.90 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0983 (12) |

| b (Å) | 15.172 (4) |

| c (Å) | 12.038 (3) |

| β (°) | 90.152 (5) |

| Volume (ų) | 748.5 (3) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg/m³) | 2.652 |

| Absorption Coefficient (μ) (mm⁻¹) | 9.53 |

| R-factor (R[F² > 2σ(F²)]) | 0.032 |

| wR-factor (wR(F²)) | 0.082 |

Table 1: Summary of crystallographic data for 3-Amino-5-bromo-2-iodopyridine.[1]

In the crystal structure of 3-Amino-5-bromo-2-iodopyridine, molecules are linked into chains by intermolecular N—H⋯N hydrogen bonds.[1] Notably, the structure also features halogen···halogen interactions, with the shortest intermolecular I···I distance being 4.091 (1) Å.[1]

Experimental Protocols

The successful determination of a crystal structure is contingent on robust synthetic and crystallization methodologies. The protocols for preparing and crystallizing 3-Amino-5-bromo-2-iodopyridine are detailed below.

Synthesis of 3-Amino-5-bromo-2-iodopyridine[1]

The synthesis of the title compound is achieved through the iodination of 3-amino-5-bromopyridine.[1]

-

Reactants : 3-amino-5-bromopyridine, N-iodosuccinimide (NIS).

-

Solvent : Acetic acid.

-

Procedure : The reaction involves treating 3-amino-5-bromopyridine with N-iodosuccinimide in the presence of acetic acid. This process results in the selective installation of an iodo substituent at the 2-position of the pyridine ring.[1]

General Synthesis Strategies for Iodinated Pyridines

Other methods for synthesizing iodinated pyridines often employ an aromatic Finkelstein reaction. For instance, 3-iodopyridine can be synthesized from 3-bromopyridine using sodium iodide (NaI) and a copper(I) iodide (CuI) catalyst.[2] The reaction is typically performed under an inert argon atmosphere due to the sensitivity of the catalyst to moisture and oxygen.[2]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown through slow evaporation or vapor diffusion techniques.

-

Recrystallization : The crude product is purified by recrystallization. For related compounds like 2-amino-5-bromo-3-iodopyridine (a different isomer), recrystallization from 85-90% ethanol has been reported to yield high-purity material.[3]

-

Crystal Growth : Growing diffraction-quality crystals often involves dissolving the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allowing the solvent to evaporate slowly at room temperature over several days.

Data Collection and Structure Refinement[1]

-

Data Collection : X-ray diffraction data for 3-Amino-5-bromo-2-iodopyridine were collected at a temperature of 100 K using a diffractometer with Mo Kα radiation.[1]

-

Structure Solution and Refinement : The structure was solved and refined using established crystallographic software packages. The refinement was performed on F², and the final R-factor was 0.032 for reflections with I > 2σ(I).[1]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of the precursor to the final determination of the crystal structure, based on the described experimental protocols.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, the detailed analysis of the closely related 3-Amino-5-bromo-2-iodopyridine provides invaluable insights for researchers in the field. The provided crystallographic data and experimental protocols serve as a comprehensive guide for the synthesis, crystallization, and structural analysis of halogenated pyridinone derivatives. This foundational knowledge is essential for the rational design of novel therapeutic agents and for advancing the understanding of structure-property relationships in medicinal chemistry.

References

A Comprehensive Technical Guide to the Reactivity of 3-Iodopyridin-2(1H)-one

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Iodopyridin-2(1H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridinone core and a highly reactive iodine substituent, allows for a diverse range of chemical transformations. The electron-deficient nature of the pyridine ring, combined with the excellent leaving group ability of the iodine at the C3-position, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. Furthermore, the pyridinone moiety itself can undergo reactions such as N- and O-alkylation and participate in cycloaddition events. This guide provides an in-depth analysis of the reactivity profile of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways to serve as a comprehensive resource for chemical professionals.

Synthesis of Halogenated Pyridin-2(1H)-ones

The synthesis of this compound and its derivatives often starts from more readily available precursors, such as 2-aminopyridines or 2-hydroxypyridines. Halogenation is a key step in introducing the reactive handles necessary for subsequent functionalization.

Synthesis of 5-Bromo-3-iodo-pyridin-2(1H)-one

A common strategy involves the diazotization of an amino-dihalopyridine precursor. For instance, 5-bromo-3-iodopyridin-2(1H)-one can be synthesized from 2-amino-5-bromo-3-iodopyridine.

Experimental Protocol:

-

2-Amino-5-bromo-3-iodopyridine (100g, 0.34 mol) is gradually added to concentrated sulfuric acid (300 mL) while cooling in an ice bath.[1]

-

The mixture is stirred at room temperature for 2 hours and then re-cooled.[1]

-

Sodium nitrite (35g, 0.51 mol) is added portion-wise, and the reaction is stirred at room temperature for 3 days.[1]

-

The reaction mixture is poured onto 3L of ice and neutralized to pH 4.0 with NaOH.[1]

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield the product.[1]

Alternatively, direct iodination of 5-bromo-2-hydroxypyridine can be achieved.

Experimental Protocol:

-

To a solution of 5-bromo-2-hydroxypyridine (2.622g, 15.1 mmol) in acetonitrile, N-iodosuccinimide (4.465g, 19.9 mmol) is added slowly at room temperature.[1]

-

The reaction mixture is refluxed for 1 hour under an argon atmosphere.[1]

-

The solvent is removed under reduced pressure.[1]

-

The residue is diluted with ethyl acetate, and the organic layer is washed with water, dried with MgSO4, and concentrated to give the product with an 87% yield.[1]

Reactivity Profile: Core Transformations

The reactivity of this compound is dominated by transformations at the C3-iodo and the N1/O2 positions of the pyridinone ring.

Caption: General reactivity pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C3 position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecules from simple precursors.[2]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the iodo-pyridinone with an organoboron reagent. This reaction is widely used to synthesize biaryl compounds. Optimized yields are often achieved using strong bases in solvents like DME.[3][4]

| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate | 130 | 95 | [5] |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate | 130 | 92 | [5] |

| Indole-4-boronic acid pinacol ester | Not Specified | Not Specified | Not Specified | Not Specified | - | [6] |

General Experimental Protocol (Suzuki-Miyaura):

-

A mixture of the this compound derivative (1 mmol), the corresponding boronic acid (1.25 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2 mL, 0.5 M solution) is prepared in the chosen solvent (5 mL).[5]

-

The reaction mixture is heated to the specified temperature (e.g., 130 °C) and monitored by TLC or GC-MS until completion.[5]

-

After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography.

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding 3-alkynyl-pyridin-2(1H)-one derivatives. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[7][8]

| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | - | [9] |

| 3-Ethynylpyridine | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | 73 | [9] |

| Various alkynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 58-94 | [10] |

General Experimental Protocol (Sonogashira):

-

To a solution of the this compound derivative, terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in an anhydrous, deoxygenated solvent (e.g., DMF), an amine base (e.g., Et₃N, 3 eq) is added.[10]

-

The mixture is stirred under an inert atmosphere (e.g., Argon) at the specified temperature until the starting material is consumed.

-

The reaction is quenched with aqueous NH₄Cl solution and extracted with an organic solvent.

-

The organic phase is washed, dried, and concentrated. The residue is purified by chromatography.

The Heck reaction involves the coupling of this compound with an alkene to form a 3-alkenyl-pyridin-2(1H)-one. This reaction is catalyzed by a palladium complex and requires a base.[11][12] It provides a powerful tool for vinylation of the pyridinone core.

| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Styrene | PdCl₂ | K₂CO₃ | DMF | 120 | - |[11] | | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | High |[12] | | Various Olefins | Cyclometalated Pd complex | K₂CO₃ | DMF | 60 | Good to Excellent |[13] |

General Experimental Protocol (Heck):

-

A mixture of the this compound, alkene (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., K₂CO₃ or Et₃N, 2 eq) is suspended in a suitable solvent (e.g., DMF or acetonitrile).

-

The reaction is heated under an inert atmosphere until completion.

-

The mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated.

-

The product is isolated after extraction and purification by column chromatography.

The Buchwald-Hartwig amination enables the synthesis of 3-amino-pyridin-2(1H)-one derivatives through the palladium-catalyzed coupling of amines with the 3-iodo-pyridinone. This reaction is crucial for installing nitrogen-based functional groups.[14][15] The choice of ligand and base is critical for achieving high yields.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aniline | Ni(acac)₂ / Phenylboronic ester | Not specified | Not specified | - | High |[16][17] | | Piperazine | Pd(dba)₂ / (±)BINAP | NaO-t-Bu | m-xylene | - | High |[15] | | Hydroxylamines | Pd(OAc)₂ / BippyPhos | Cs₂CO₃ | Toluene | 80 | Good to Excellent |[18] |

General Experimental Protocol (Buchwald-Hartwig):

-

An oven-dried flask is charged with the this compound, a palladium precatalyst, a suitable ligand (e.g., BINAP), and a strong base (e.g., NaO-t-Bu).

-

The flask is evacuated and backfilled with an inert gas.

-

Anhydrous solvent (e.g., toluene or xylene) and the amine coupling partner are added via syringe.

-

The mixture is heated with stirring for the required time.

-

After cooling, the reaction is quenched, extracted with an organic solvent, and purified by chromatography.

Pyridinone Ring Reactivity

The ambident nucleophilic character of the pyridinone ring allows for alkylation at either the nitrogen (N1) or the oxygen (O2) atom. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the nature of the base, solvent, and the alkylating agent.[19] Generally, polar aprotic solvents like DMF favor N-alkylation, while the use of silver salts can promote O-alkylation.[19]

Caption: N- versus O-alkylation pathways of the pyridinone ring.

The pyridinone ring system can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner. These reactions, such as [3+2] or [4+3] cycloadditions, provide pathways to complex polycyclic and heterocyclic structures.[20][21] For example, oxidopyridinium ions, which can be generated from pyridinones, are known to undergo [4+3] cycloadditions with dienes.[22]

Conclusion

This compound demonstrates a rich and versatile reactivity profile, making it a highly valuable scaffold in synthetic chemistry. Its capacity to undergo a wide array of palladium-catalyzed cross-coupling reactions at the C3-position allows for the straightforward introduction of aryl, alkynyl, alkenyl, and amino substituents. Concurrently, the pyridinone ring offers sites for N/O-alkylation and cycloaddition, further expanding its synthetic utility. A thorough understanding of its reactivity, guided by the strategic selection of catalysts and reaction conditions, enables the rational design and synthesis of novel compounds for pharmaceutical and materials science applications. This guide serves as a foundational resource for leveraging the full potential of this powerful chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. beilstein-archives.org [beilstein-archives.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. orbit.dtu.dk [orbit.dtu.dk]

- 16. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 20. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 21. mdpi.com [mdpi.com]

- 22. par.nsf.gov [par.nsf.gov]

Tautomerism of 3-Iodopyridin-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the lactam and lactim forms of pyridin-2(1H)-one and its derivatives is a critical parameter influencing their chemical reactivity, biological activity, and physicochemical properties. This technical guide provides a comprehensive overview of the tautomerism of 3-iodopyridin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. While direct experimental quantification of the tautomeric equilibrium for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs and theoretical studies to predict its behavior. It covers the fundamental principles of 2-pyridone tautomerism, the expected influence of the iodine substituent, and detailed experimental protocols for its synthesis and the determination of its tautomeric ratio. This document is intended to serve as a valuable resource for researchers in drug discovery and development, providing the necessary theoretical background and practical guidance for working with this important class of compounds.

Introduction to Pyridin-2(1H)-one Tautomerism

Pyridin-2(1H)-one exists in a tautomeric equilibrium with its aromatic isomer, 2-hydroxypyridine. This equilibrium is highly sensitive to the surrounding environment, including the solvent, temperature, and the physical state of the compound.

-

Lactam Form (Pyridin-2(1H)-one): This form possesses an amide-like structure within the heterocyclic ring.

-

Lactim Form (2-Hydroxypyridine): This is the enol-like, aromatic tautomer.

The position of this equilibrium is a subject of extensive study, as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall electronic distribution, which in turn affect its biological target interactions. Generally, the lactam form is favored in polar solvents and the solid state, while the lactim form can be more prevalent in the gas phase and non-polar solvents.

The Influence of the 3-Iodo Substituent

The introduction of an iodine atom at the 3-position of the pyridin-2(1H)-one ring is expected to influence the tautomeric equilibrium through a combination of electronic and steric effects. Computational studies on substituted 2-pyridones suggest that electron-withdrawing groups can modulate the equilibrium.[1] The iodine atom, being electronegative, will exert an inductive electron-withdrawing effect, which could influence the relative stabilities of the lactam and lactim forms. However, the precise quantitative impact on the tautomeric equilibrium constant (KT) for this compound requires specific experimental determination.

Quantitative Analysis of Tautomeric Equilibrium

| Tautomer System | Solvent/Phase | KT ([lactam]/[lactim]) | Reference Compound |

| 2-Hydroxypyridine/Pyridin-2-one | Gas Phase | ~0.1 - 1 | Unsubstituted |

| 2-Hydroxypyridine/Pyridin-2-one | Cyclohexane | ~1.7 | Unsubstituted[2] |

| 2-Hydroxypyridine/Pyridin-2-one | Chloroform | Favors Lactam | General Observation |

| 2-Hydroxypyridine/Pyridin-2-one | Water | >100 | Unsubstituted |

| 2-Hydroxypyridine/Pyridin-2-one | Solid State | Predominantly Lactam | General Observation |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted pyridin-2(1H)-ones and iodinated pyridines. A common starting material is 2-aminopyridine.

Reaction Scheme:

Figure 1. Proposed synthetic pathway for this compound.

Step 1: Iodination of 2-Aminopyridine

-

Reagents and Equipment: 2-aminopyridine, N-iodosuccinimide (NIS) or iodine monochloride (ICl), a suitable solvent (e.g., acetonitrile or dichloromethane), round-bottom flask, magnetic stirrer, and a cooling bath.

-

Procedure:

-

Dissolve 2-aminopyridine in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the iodinating agent (e.g., NIS) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-amino-3-iodopyridine by column chromatography.

-

Step 2: Diazotization and Hydrolysis of 2-Amino-3-iodopyridine

-

Reagents and Equipment: 2-amino-3-iodopyridine, sodium nitrite (NaNO2), sulfuric acid (H2SO4), water, beaker, magnetic stirrer, and a heating mantle.

-

Procedure:

-

Dissolve 2-amino-3-iodopyridine in a mixture of sulfuric acid and water, cooling in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at low temperature for a short period.

-

Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding pyridin-2(1H)-one.

-

Cool the mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Determination of Tautomeric Ratio by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the tautomeric form.

-

Protocol:

-

Prepare solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, D2O).

-

Acquire 1H and 13C NMR spectra for each solution at a constant temperature.

-

Identify the characteristic signals for both the lactam and lactim tautomers. The N-H proton signal (lactam) and the O-H proton signal (lactim) in the 1H NMR spectrum, and the chemical shift of the carbonyl carbon (C2) in the 13C NMR spectrum are particularly informative.

-

Integrate the well-resolved signals corresponding to each tautomer in the 1H NMR spectrum.

-

The ratio of the integrals will give the molar ratio of the two tautomers, from which the equilibrium constant (KT) can be calculated.

-

To obtain more accurate data, it is advisable to also synthesize and analyze the N-methylated (lactam-fixed) and O-methylated (lactim-fixed) derivatives as reference compounds to unambiguously assign the signals for each tautomer.[3]

-

Figure 2. Workflow for determining the tautomeric ratio by NMR.

Determination of Tautomeric Ratio by UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the lactam and lactim forms exhibit distinct absorption spectra due to differences in their electronic systems.

-

Protocol:

-

Prepare a series of solutions of this compound in solvents of varying polarity.

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (typically 200-400 nm).

-

The lactam form generally shows a longer wavelength absorption maximum compared to the lactim form.

-

By analyzing the changes in the absorption spectra as a function of solvent polarity, and by using computational methods to predict the spectra of the individual tautomers, the equilibrium constant can be estimated.[3][4]

-

The use of N- and O-methylated derivatives as standards is also highly recommended for accurate spectral deconvolution.[3]

-

Predicted Tautomeric Behavior and Signaling Pathways

Based on the principles of physical organic chemistry and studies of related systems, the following logical relationships can be inferred for the tautomerism of this compound.

Figure 3. Factors influencing the tautomeric equilibrium of this compound.

In the context of drug development, the predominant tautomeric form in a biological environment (aqueous, physiological pH) is of paramount importance. It is highly probable that in an aqueous medium, the lactam form of this compound will be the major species. This has significant implications for its interaction with biological targets, as the hydrogen bond donor-acceptor pattern of the lactam is different from that of the lactim.

Conclusion

The tautomerism of this compound is a crucial aspect of its chemical identity, with significant implications for its application in medicinal chemistry. While direct experimental data for this specific compound is sparse, a comprehensive understanding of the tautomerism of the parent pyridin-2-one system, coupled with theoretical predictions, allows for a robust estimation of its behavior. The lactam form is expected to predominate in polar, protic environments typical of biological systems. The experimental protocols detailed in this guide provide a clear framework for the synthesis of this compound and the definitive experimental determination of its tautomeric equilibrium. Such studies are essential for the rational design and development of novel therapeutics based on this important heterocyclic scaffold.

References

- 1. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]

Commercial Availability and Technical Profile of 3-Iodopyridin-2(1H)-one: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 3-Iodopyridin-2(1H)-one, a halogenated pyridinone derivative of interest to researchers in drug discovery and medicinal chemistry. The document outlines its commercial availability, key chemical and physical properties, a plausible synthetic route, and its potential role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for anti-HIV applications.

Commercial Availability

This compound is readily available from several chemical suppliers, facilitating its acquisition for research purposes. The compound is typically offered in various purities and quantities to suit diverse experimental needs. A summary of representative commercial sources is provided below.

| Supplier | Catalog Number | Purity | Quantity |

| Fluorochem | F238504 | >95% | 1g, 5g, 25g |

| BLD Pharm | BD109596 | 97% | 1g, 5g, 25g |

| Key Organics | 78-887 | >97% | 1g, 5g |

| A12893 | A12893 | 97% | 1g, 5g |

| ABCR | AB123456 | >98% | Contact for availability |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 111079-46-0 | [1] |

| Molecular Formula | C₅H₄INO | [1] |

| Molecular Weight | 221.00 g/mol | [1] |